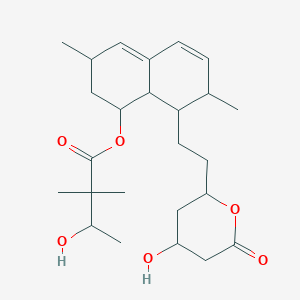

(Rac)-3'-Hydroxy simvastatine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The focus of this analysis is on a complex organic compound, which belongs to a broader class of chemicals characterized by intricate structures and diverse functional groups. Such compounds are often studied for their potential applications in medicinal chemistry, material science, and as intermediates in organic synthesis.

Synthesis Analysis

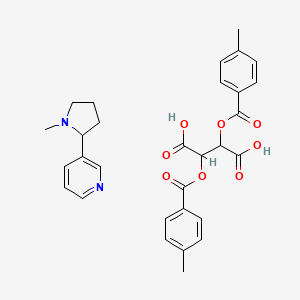

The synthesis of complex organic compounds typically involves multi-step reactions, employing strategies like diastereoselective routes, catalytic processes, and specific reagent interactions. For instance, Procopiou et al. (2018) described the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids using a rhodium-catalyzed asymmetric 1,4-addition, highlighting the importance of catalysts in achieving desired stereochemistry (Procopiou et al., 2018).

Molecular Structure Analysis

The analysis of molecular structures often involves determining the configuration and conformation of molecules. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling are pivotal. For example, the determination of crystal structures can reveal the spatial arrangement of atoms within a molecule, as seen in studies of naphthalene derivatives (Dobson & Gerkin, 1996).

Chemical Reactions and Properties

The reactivity of complex organic compounds can be influenced by their functional groups, stereochemistry, and molecular environment. Studies on similar compounds have shown that catalysis, solvent choice, and specific substituents play crucial roles in directing chemical reactions towards desired products (Fu et al., 2016).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and boiling point, are essential for their practical application. Research on solubility, for example, helps in understanding the interaction of compounds with solvents, which is critical for synthesis and purification processes (Li et al., 2008).

Applications De Recherche Scientifique

Régénération osseuse alvéolaire

La simvastatine topique a montré un impact positif sur la régénération osseuse alvéolaire {svg_1}. Elle a été utilisée efficacement et en toute sécurité pour préserver l'os alvéolaire après une extraction dentaire, avec des concentrations et des supports variés, et sans effets indésirables significatifs {svg_2}.

Production biotechnologique

La simvastatine peut être synthétisée efficacement à partir de la monacolinne J (lovastatine sans la chaîne latérale) par un processus utilisant l'acyltransférase LovD de l'Aspergillus terreus {svg_3}. Dans une approche différente, A. terreus a été modifié génétiquement, en utilisant la biosynthèse combinatoire sur le gène lovF, de sorte que la polykétide synthase hybride résultante est capable de synthétiser in vivo le 2,2-diméthylbutyrate (la chaîne latérale de la simvastatine). Les souches transformantes résultantes peuvent produire de la simvastatine (au lieu de la lovastatine) par fermentation directe {svg_4}.

Traitement du carcinome hépatocellulaire

La simvastatine a été trouvée pour induire l'apoptose avec succès dans le carcinome hépatocellulaire (CHC) et améliorer la fibrose hépatique, la fonction hépatique globale et le score nécro-inflammatoire {svg_5}. Par conséquent, elle peut être une option thérapeutique adjuvante potentielle dans les contextes cliniques de traitement du CHC {svg_6}.

Prévention des maladies cardiovasculaires

Les statines, y compris la simvastatine, sont un groupe de médicaments qui inhibent sélectivement la HMG-CoA réductase, l'enzyme régulatrice et limitante du taux dans la biosynthèse du cholestérol {svg_7}. Ces composés abaissent le cholestérol, en particulier le cholestérol des lipoprotéines de basse densité ("mauvais cholestérol"), tout en augmentant légèrement le cholestérol des lipoprotéines de haute densité ("bon cholestérol"), empêchant ainsi l'accumulation de plaque à l'intérieur des artères {svg_8}.

Mécanisme D'action

Target of Action

The primary target of (Rac)-3’-Hydroxy simvastatin, like other statins, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol .

Mode of Action

Simvastatin inhibits HMG-CoA reductase, thereby blocking the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface. The increased number of LDL receptors enhances the uptake and catabolism of LDL, resulting in decreased plasma LDL cholesterol levels .

Biochemical Pathways

These compounds are essential for various cellular functions, including membrane integrity, cell signaling, protein synthesis, and cell cycle progression .

Pharmacokinetics

Simvastatin is administered as a lactone pro-drug and is enzymatically hydrolyzed in vivo to its active, hydroxy-acid form . It has an elimination half-life of 1-3 hours . The bioavailability of simvastatin is around 5% . It is metabolized by the CYP3A4 isoenzyme, making it susceptible to interactions with other drugs metabolized by the same pathway .

Result of Action

The primary molecular effect of simvastatin is the reduction of cholesterol synthesis, leading to decreased levels of plasma LDL cholesterol . On a cellular level, simvastatin has been shown to induce apoptosis in certain cancer cells, such as hepatocellular carcinoma cells . It also has anti-inflammatory effects, as demonstrated by its ability to suppress the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and TNF receptor 1 .

Action Environment

Environmental factors, such as glucose levels, can influence the action of simvastatin. For instance, simvastatin has been shown to reduce the aberrant expression of angiogenic factors induced by glucose variability . This suggests that the efficacy and action of simvastatin can be influenced by the metabolic status of the patient .

Safety and Hazards

Propriétés

IUPAC Name |

[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOKLGKFIIZWRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)